molecular formula C17H21N3O5S B2782072 [4-[(4-ethylpiperazin-1-yl)sulfonyl]-1-oxoisoquinolin-2(1H)-yl]acetic acid CAS No. 1024083-52-0

[4-[(4-ethylpiperazin-1-yl)sulfonyl]-1-oxoisoquinolin-2(1H)-yl]acetic acid

Cat. No. B2782072
CAS RN: 1024083-52-0
M. Wt: 379.43
InChI Key: FALHOPYLMPUVHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[4-[(4-ethylpiperazin-1-yl)sulfonyl]-1-oxoisoquinolin-2(1H)-yl]acetic acid” is a chemical compound with the molecular formula C17H21N3O5S and a molecular weight of 379.43 . It’s used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C17H21N3O5S . The SMILES representation is: CCN1CCN(CC1)S(=O)(=O)C2=CN(C(=O)C3=CC=CC=C32)CC(=O)O .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 379.43 . Other physical and chemical properties are not specified in the available resources.

Scientific Research Applications

[4-[(4-ethylpiperazin-1-yl)sulfonyl]-1-oxoisoquinolin-2(1H)-yl]acetic acid has been used in numerous scientific research applications. It has been used as a substrate for the evaluation of the activity of enzymes such as protein tyrosine phosphatases and as a substrate for the evaluation of the activity of transporters. It has also been used as a substrate for the evaluation of the activity of enzymes involved in the metabolism of drugs. Additionally, this compound has been used in the study of the effects of drugs on the nervous system.

Advantages and Limitations for Lab Experiments

[4-[(4-ethylpiperazin-1-yl)sulfonyl]-1-oxoisoquinolin-2(1H)-yl]acetic acid has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, is relatively inexpensive, and has a high degree of purity. Additionally, it has a low toxicity and is stable in aqueous solutions. However, there are some limitations to its use in laboratory experiments. It is not very soluble in water and can be difficult to work with in some experiments.

Future Directions

There are a number of possible future directions for [4-[(4-ethylpiperazin-1-yl)sulfonyl]-1-oxoisoquinolin-2(1H)-yl]acetic acid research. It could be further studied as a potential therapeutic agent in the treatment of diseases such as cancer and neurodegenerative diseases. Additionally, it could be studied for its potential to modulate the activity of enzymes involved in drug metabolism. It could also be studied for its potential to modulate the activity of transporters involved in the absorption and distribution of drugs. Finally, it could be studied for its ability to modulate the activity of enzymes involved in the metabolism of drugs.

Synthesis Methods

[4-[(4-ethylpiperazin-1-yl)sulfonyl]-1-oxoisoquinolin-2(1H)-yl]acetic acid can be synthesized from the reaction of 4-ethyl-1-piperazine sulfonic acid and 1-oxo-2-isoquinolineacetic acid. This reaction is carried out in the presence of a base such as sodium hydroxide and a solvent such as acetonitrile. The reaction is carried out at room temperature and produces a white solid product. The product can be purified by recrystallization in a polar solvent such as methanol.

Safety and Hazards

The compound is intended for research use only and is not intended for diagnostic or therapeutic use .

properties

IUPAC Name

2-[4-(4-ethylpiperazin-1-yl)sulfonyl-1-oxoisoquinolin-2-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O5S/c1-2-18-7-9-20(10-8-18)26(24,25)15-11-19(12-16(21)22)17(23)14-6-4-3-5-13(14)15/h3-6,11H,2,7-10,12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FALHOPYLMPUVHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)S(=O)(=O)C2=CN(C(=O)C3=CC=CC=C32)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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